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molecular formula C3H5Br2NO B076969 2,3-Dibromopropionamide CAS No. 15102-42-8

2,3-Dibromopropionamide

Cat. No. B076969
M. Wt: 230.89 g/mol
InChI Key: DZQCMQRQFZXQKN-UHFFFAOYSA-N
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Patent
US05051422

Procedure details

In a manner similar to Preparation 1, react N-(2-methoxyphenyl)-N'-(phenylmethyl)-1,2-ethanediamine (15.4 g, 60.2 mmol) with 2,3-dibromopropanamide (27.7 g, 0.12 mol) to give the title compound.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][CH2:10][CH2:11][NH:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Br[CH:21]([CH2:25]Br)[C:22]([NH2:24])=[O:23]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:10][CH2:11][N:12]([CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:21]([C:22]([NH2:24])=[O:23])[CH2:25]1

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
COC1=C(C=CC=C1)NCCNCC1=CC=CC=C1
Name
Quantity
27.7 g
Type
reactant
Smiles
BrC(C(=O)N)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a manner similar to Preparation 1

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CC(N(CC1)CC1=CC=CC=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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